Nirvanol

Anticonvulsant pharmacology Maximal electroshock seizure (MES) model ED50 determination

Nirvanol (5-ethyl-5-phenylhydantoin, EPH) is the primary N-demethyl metabolite of the anticonvulsant prodrug mephenytoin. As a chiral hydantoin derivative, it exists as (R)- and (S)-enantiomers with distinct metabolic profiles and biological activities.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 631-07-2
Cat. No. B014652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNirvanol
CAS631-07-2
Synonyms5-ethyl-5-phenylhydantoin
5-phenyl-5-ethylhydantoin
desmethylmephenytoin
ethylphenylhydantoin
ethylphenylhydantoin, (+-)-isomer
ethylphenylhydantoin, (R)-isomer
ethylphenylhydantoin, (S)-isomer
ethylphenylhydantoin, 4-(11)C-labeled
nirvanol
normephenytoin
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
InChIKeyUDTWZFJEMMUFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nirvanol (CAS 631-07-2): A CYP2B6 N-Demethyl Metabolite of Mephenytoin with Documented Anticonvulsant Activity


Nirvanol (5-ethyl-5-phenylhydantoin, EPH) is the primary N-demethyl metabolite of the anticonvulsant prodrug mephenytoin [1]. As a chiral hydantoin derivative, it exists as (R)- and (S)-enantiomers with distinct metabolic profiles and biological activities [2]. Unlike mephenytoin, which undergoes both aromatic hydroxylation (CYP2C19) and N-demethylation (CYP2B6), nirvanol is the product of the CYP2B6-mediated pathway and possesses intrinsic anticonvulsant properties in its own right .

Nirvanol (CAS 631-07-2): Why Mephenytoin or Other Hydantoin Anticonvulsants Cannot Be Used Interchangeably


Substituting nirvanol with mephenytoin or other hydantoins such as phenytoin is scientifically unsound due to three distinct molecular and functional differences. First, nirvanol lacks the N-3 methyl group present on mephenytoin, eliminating the requirement for CYP2C19-mediated para-hydroxylation and altering the compound's metabolic liability [1]. Second, nirvanol exhibits enantiomer-specific metabolic pathways; (S)-nirvanol undergoes arene oxide-mediated bioactivation linked to teratogenicity, whereas (R)-nirvanol is eliminated via alternate routes with lower toxic potential [2]. Third, nirvanol functions as both a CYP2B6 probe substrate (via its formation from mephenytoin) and a scaffold for potent CYP2C19-selective inhibitors (as N-3-benzyl derivatives), a dual utility absent in phenytoin or ethotoin [3]. These distinctions carry direct consequences for in vivo efficacy, toxicity, and experimental design.

Nirvanol (CAS 631-07-2): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Superior In Vivo Anticonvulsant Potency of Nirvanol Versus Mephenytoin in MES Model

In a direct head-to-head comparison using the Maximal Electroshock Seizure (M.E.S.) test in mice, nirvanol exhibited significantly greater anticonvulsant potency than its parent compound mephenytoin at the 30-minute post-administration timepoint [1].

Anticonvulsant pharmacology Maximal electroshock seizure (MES) model ED50 determination

Enantiomer-Specific Fetal Toxicity: Quantitative Dissociation of Teratogenicity from Anticonvulsant Activity

A stereoselective toxicity study in pregnant mice demonstrated that the (R)- and (S)-enantiomers of nirvanol produce markedly different fetal outcomes. The l-isomer (R-nirvanol) produced an 8-fold increase in fetal resorptions compared to control groups, whereas the d-isomer (S-nirvanol) showed minimal teratogenic effects despite both enantiomers retaining anticonvulsant activity [1].

Developmental toxicology Stereoselective metabolism Fetal hydantoin syndrome

Validation of Nirvanol Formation as a CYP2B6-Selective Probe Reaction

Immunoinhibition studies using a CYP2B6-specific monoclonal antibody (MAb 49-10-20) confirmed that S-mephenytoin N-demethylation to nirvanol is a CYP2B6-selective probe reaction. This validation establishes nirvanol formation as a specific metric for CYP2B6 activity, in contrast to alternative probes such as 7-ethoxy-4-trifluoromethylcoumarin (7-EFC) which exhibit cross-reactivity with other CYP isoforms [1].

Cytochrome P450 phenotyping CYP2B6 probe substrate Enzyme activity correlation

Stereoselective Pharmacokinetics: Enantiomer-Specific Brain Accumulation in Mouse MES Model

Brain and plasma concentration measurements following mephenytoin administration reveal that nirvanol accumulation in the brain increases over time as the parent drug is metabolized. At 2 hours post-dose, brain nirvanol concentration reached 18.2 μg/g while mephenytoin declined to 5.8 μg/g, demonstrating that nirvanol becomes the predominant active species responsible for sustained anticonvulsant activity [1].

Pharmacokinetics Brain penetration Stereoselective disposition

Derivative-Based CYP2C19 Inhibition: (+)-N-3-Benzylnirvanol Exhibits >100-Fold Selectivity Over CYP2C9

The N-3-benzyl derivative of nirvanol, specifically (+)-N-3-benzylnirvanol, is a highly potent and selective competitive inhibitor of CYP2C19. In recombinant enzyme assays, it exhibited a Ki of 250 nM for CYP2C19 with selectivity exceeding two orders of magnitude (>100-fold) over CYP2C9 [1].

CYP2C19 selective inhibition Drug-drug interaction studies Enzyme inhibitor design

Stereoselective Metabolism: (S)-Nirvanol Undergoes Arene Oxide Formation Linked to Hepatocellular Tumor Promotion

Metabolic studies in dogs reveal enantiomer-specific disposition of nirvanol. (S)-EPH [(S)-nirvanol] administration yields a dihydrodiol metabolite and N-glucuronide as major urinary products, whereas (R)-EPH [(R)-nirvanol] produces predominantly unchanged drug, para-hydroxy (p-EHPH), meta-hydroxy (m-EHPH), and N-glucuronide metabolites [1]. This stereoselective metabolism is implicated in differential tumor promotion: 5-ethyl-5-phenylhydantoin favors hepatocellular and thyroid follicular cell tumor progression via CYP2B induction [2].

Stereoselective metabolism Hepatocarcinogenesis Tumor promotion

Nirvanol (CAS 631-07-2): Evidence-Backed Application Scenarios for Research and Industrial Use


CYP2B6 Phenotyping Assays Using Validated Mephenytoin N-Demethylation Probe

Nirvanol is the direct analyte for quantifying CYP2B6 activity via the validated S-mephenytoin N-demethylation probe reaction. Immunoinhibition studies using CYP2B6-specific monoclonal antibody MAb 49-10-20 confirm that nirvanol formation is a CYP2B6-selective metric, with statistically significant correlation (P < 0.0001) between CYP2B6 protein levels and N-demethylation rate [1]. Laboratories conducting CYP2B6 phenotyping, drug-drug interaction screening, or pharmacogenetic studies require nirvanol as an analytical reference standard for LC-MS/MS quantification of this enzyme-specific metabolite.

Synthesis of (+)-N-3-Benzylnirvanol as a Selective CYP2C19 Inhibitor Tool Compound

Nirvanol serves as the essential hydantoin scaffold for preparing (+)-N-3-benzylnirvanol, a highly potent and selective competitive inhibitor of CYP2C19. This derivative exhibits a Ki of 250 nM toward recombinant CYP2C19 with >100-fold selectivity over CYP2C9, and shows minimal inhibition (<16% decrease) of CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4 at 1 μM concentration [1]. Researchers investigating CYP2C19-mediated drug metabolism, assessing new chemical entities for CYP2C19 liability, or studying CYP2C19 pharmacogenomics should procure nirvanol as the precursor for synthesizing this superior selectivity inhibitor, which outperforms omeprazole in isoform specificity.

Stereoselective Developmental Toxicology Studies of Fetal Hydantoin Syndrome

Nirvanol enantiomers exhibit a documented 8-fold difference in fetal resorption rates in pregnant mouse models, with (R)-nirvanol producing significant teratogenicity while (S)-nirvanol shows minimal effects at equimolar doses [1]. This stereoselective dissociation of toxicity from anticonvulsant efficacy makes nirvanol enantiomers essential tools for investigating the mechanistic basis of fetal hydantoin syndrome and arene oxide-mediated developmental toxicity. Procurement of enantiopure nirvanol (CAS 65567-34-2 for (S)-(+); CAS 65567-33-1 for (R)-(-)) is required to separately evaluate teratogenic risk versus anticonvulsant pharmacology.

CYP2B6 and CYP2C19 Dual-Phenotyping Cocktail Studies Using Mephenytoin Probe

Nirvanol is a critical analyte in simultaneous enantiospecific LC-MS/MS methods for characterizing both CYP2B6 and CYP2C19 activities from a single mephenytoin administration. Validated assays can quantify S- and R-nirvanol in human plasma with a lower limit of quantification (LLOQ) of 10 ng/mL using 0.5 mL plasma, enabling simultaneous assessment of CYP2C19 (via 4'-hydroxymephenytoin) and CYP2B6 (via nirvanol) metabolic capacity [1]. Clinical pharmacology laboratories conducting drug interaction studies or genotype-phenotype correlation analyses require nirvanol reference standards for accurate calibration of these multiplexed enzyme activity measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nirvanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.